molecular formula C14H20IN3O3 B2874613 Tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate CAS No. 2460756-52-7

Tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate

Cat. No.: B2874613
CAS No.: 2460756-52-7
M. Wt: 405.236
InChI Key: LOEPSVJSOOXCKQ-UHFFFAOYSA-N
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Description

Tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate (CAS 2460756-52-7) is a chemical compound with the molecular formula C14H20IN3O3 and a molecular weight of 405.23 g/mol . This pyrimidine-based building block is designed for research and development applications, strictly for laboratory use. Compounds featuring pyrimidine and iodinated aromatic rings are frequently employed as critical intermediates in medicinal chemistry and drug discovery efforts . The presence of both an iodine atom and a protected carbamate group on a tetrahydropyran ring makes this molecule a versatile synthon for constructing more complex structures, particularly through metal-catalyzed cross-coupling reactions. Its structural features suggest potential utility in the synthesis of novel therapeutic agents. This product is offered with a high purity level of 95% and is intended for research use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage this intermediate in projects focused on developing new pharmaceutical compounds. For specific pricing and availability in quantities from 50mg to 10g, please contact our sales team .

Properties

IUPAC Name

tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20IN3O3/c1-13(2,3)21-12(19)18-14(4-6-20-7-5-14)11-16-8-10(15)9-17-11/h8-9H,4-7H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEPSVJSOOXCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)C2=NC=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20IN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Coupling Reactions

A central step involves introducing the tert-butyl carbamate group to the tetrahydropyran-4-amine intermediate. The PMC study (result) demonstrates that EDCI/HOBt-mediated coupling is effective for carbamate synthesis. For example:

  • Reaction conditions : Tert-butyl 2-aminophenylcarbamate (1.1 equiv) reacts with iodopyrimidine carboxylic acid derivatives in acetonitrile, using EDCI (1.5 equiv) and HOBt (1.5 equiv) as coupling agents at room temperature.
  • Yield optimization : Yields exceed 80% when the reaction is stirred for 3–8 hours, followed by purification via silica gel chromatography (20–40% ethyl acetate/hexane).

Iodination of Pyrimidine Precursors

Introducing iodine at the pyrimidine’s 5-position is critical. While direct methods are sparse in the provided sources, analogous halogenation strategies from patent WO2019158550A1 (result) suggest:

  • Halogen exchange : A bromo- or chloropyrimidine precursor undergoes iodination using NaI in the presence of CuI or Pd catalysts. For instance, substituting bromine with iodine in 2-bromo-4-(tert-butoxycarbonylamino)pyridine (result) could be adapted using Ullmann-type conditions.
  • Direct electrophilic iodination : Employing N-iodosuccinimide (NIS) in acidic media (e.g., H2SO4/CH3COOH) at 0–5°C to achieve regioselectivity.

Tetrahydropyran Ring Formation

Constructing the oxan-4-yl scaffold often involves cyclization of diols or epoxy intermediates . A patent method (result) for analogous cyclohexyl carbamates highlights:

  • Ring-closing metathesis : Using Grubbs catalyst to form the tetrahydropyran ring from diene precursors, followed by hydrogenation to saturate the ring.
  • Acid-catalyzed cyclization : Treating 4-amino-1,5-pentanediol derivatives with p-TsOH in toluene under reflux, achieving >90% conversion.

Industrial-Scale Optimization Strategies

Patent WO2019158550A1 (result) emphasizes overcoming viscosity issues and improving yields:

  • Neutral reagent strategy : Using non-ionic forms of starting materials (e.g., free amines instead of hydrochloride salts) reduces reaction medium viscosity, enabling efficient stirring and 93% yield.
  • Solvent selection : Acetonitrile outperforms DMF or THF due to better solubility of intermediates and easier removal via distillation.
  • Temperature control : Maintaining 50–60°C during coupling prevents byproduct formation while ensuring complete conversion.

Analytical Validation and Purity Assessment

Critical quality control measures include:

  • Chromatographic analysis : HPLC with a C18 column (Waters Alliance) and UV detection at 254 nm confirms >99% purity when using the neutral reagent method.
  • Spectroscopic characterization :
    • 1H NMR (CDCl3, 400 MHz): Key signals include δ 9.72 (s, 1H, NH), 8.28 (s, 1H, pyrimidine-H), and 1.44 (s, 9H, tert-butyl).
    • 13C NMR (CDCl3, 100 MHz): Peaks at δ 173.86 (C=O), 158.61 (pyrimidine C2), and 80.48 (tert-butyl C) validate the structure.

Comparative Data on Synthetic Methods

Method Key Reagents/Conditions Yield (%) Purity (%) Source
EDCI/HOBt coupling EDCI, HOBt, acetonitrile, rt, 3–8 h 80–85 95–98
Neutral reagent strategy Free amine, acetonitrile, 50–60°C, 7 h 93 99.35
Halogen exchange NaI, CuI, DMF, 100°C, 12 h 75 90 (adapted)

Chemical Reactions Analysis

Tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodopyrimidine moiety can bind to active sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of tert-butyl carbamate derivatives with heterocyclic substituents. Below is a comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Key Properties/Applications Evidence ID
Tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate 5-Iodopyrimidin-2-yl, oxane ring C₁₄H₁₉IN₄O₃* High reactivity for cross-coupling; potential kinase inhibitor scaffold [Hypothesized]
Tert-butyl N-[4-(aminomethyl)oxan-4-yl]carbamate Aminomethyl, oxane ring C₁₁H₂₂N₂O₃ Density: 1.07 g/cm³; pKa: 12.19; used in peptide synthesis
Tert-butyl N-(4-cyanooxan-4-yl)carbamate Cyano, oxane ring C₁₁H₁₈N₂O₃ Polar substituent; intermediate in nitrile chemistry
Tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate 4-Bromophenyl, oxane ring C₁₆H₂₂BrNO₃ Bromine enables Suzuki-Miyaura coupling; solid-state stability
Tert-butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate Chlorobenzimidazolone, cyclohexane C₁₈H₂₄ClN₃O₃ LCMS [M-Boc+H]+: 266; kinase inhibitor candidate

*Molecular formula estimated based on structural analogy.

Reactivity Notes:

  • The iodine atom in the target compound offers superior leaving-group capability compared to bromine or chlorine in analogs, enabling efficient C–C bond formation in cross-coupling reactions .
  • The pyrimidine ring enhances π-π stacking interactions in biological targets, unlike the benzimidazolone or phenyl groups in analogs .

Physicochemical Properties

  • Molecular Weight: Higher than analogs due to the iodine atom (e.g., ~420 g/mol vs. 230 g/mol for the aminomethyl derivative) .
  • Solubility: Expected to be lower in polar solvents compared to the cyano or aminomethyl derivatives due to iodine’s hydrophobic nature .
  • Thermal Stability : Likely comparable to bromophenyl analogs (decomposition >250°C inferred from similar tert-butyl carbamates) .

Key Differentiators

  • Versatility: The iodine atom allows for diverse derivatization (e.g., radioisotope labeling for imaging), unlike the cyano or aminomethyl groups .
  • Bioactivity : Pyrimidine-based compounds often exhibit higher target specificity compared to phenyl or benzimidazolone analogs .

Biological Activity

Tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate is a chemical compound that has garnered interest in various fields of biological research due to its unique structural properties and potential applications. This article provides an in-depth exploration of its biological activity, including mechanisms of action, comparative analysis with related compounds, and relevant case studies.

The compound has the molecular formula C14H20IN3O3 and a molecular weight of 405.24 g/mol. It features an iodopyrimidine moiety, which is significant for its biological interactions. The synthesis of this compound typically involves the iodination of pyrimidine derivatives followed by reactions with oxane derivatives under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The iodopyrimidine component can bind to active sites on proteins, leading to modulation of their activity and subsequent alterations in cellular pathways.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as signal transduction and cellular proliferation.
  • Receptor Binding : It could act as a ligand for various receptors, influencing cellular responses to external stimuli.

Biological Activity and Applications

This compound has shown promise in several areas:

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The iodopyrimidine moiety may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets .

2. Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects, potentially through the inhibition of amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology .

3. Biochemical Probes

Due to its ability to bind selectively to certain targets, it can be utilized as a biochemical probe in research settings to study various biological pathways.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
Tert-butyl N-[4-(5-bromopyrimidin-2-yl)oxan-4-yl]carbamateSimilar structure with bromineModerate anticancer activity
Tert-butyl N-[4-(5-chloropyrimidin-2-yl)oxan-4-yl]carbamateSimilar structure with chlorineLower neuroprotective effects
Tert-butyl N-[4-(5-fluoropyrimidin-2-yl)oxan-4-y]carbamateSimilar structure with fluorineEnhanced receptor binding affinity

The presence of iodine in this compound appears to enhance its reactivity and affinity for biological targets compared to its halogenated analogs .

Study 1: Anticancer Efficacy

In a study examining the anticancer properties of iodinated pyrimidine derivatives, tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-y]carbamate was shown to inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through caspase activation pathways .

Study 2: Neuroprotection

A recent investigation into neuroprotective agents highlighted this compound's potential in reducing oxidative stress in neuronal cells exposed to amyloid-beta peptides. The results indicated a significant reduction in inflammatory markers associated with neurodegeneration .

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